Foscarnet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Foscarnet can be synthesized through various chemical routes. One common method involves the reaction of phosphorous acid with formaldehyde under controlled conditions to yield phosphonomethanoic acid. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated as a sodium salt for medical use.
Chemical Reactions Analysis
Types of Reactions: Foscarnet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives of this compound.
Scientific Research Applications
Foscarnet has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving pyrophosphate analogs.
Biology: Employed in studies of viral replication and inhibition mechanisms.
Industry: Utilized in the development of antiviral drugs and formulations.
Mechanism of Action
Foscarnet exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases . It binds reversibly near the pyrophosphate-binding site of DNA polymerase (or reverse transcriptase) without requiring further modification. After binding, the drug blocks the cleavage of the pyrophosphate moiety from deoxynucleotide triphosphates, halting DNA chain elongation .
Comparison with Similar Compounds
Ganciclovir: Another antiviral used to treat cytomegalovirus infections.
Acyclovir: Used to treat herpes simplex virus infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Comparison: Foscarnet is unique in its mechanism of action as a pyrophosphate analog, which allows it to inhibit viral DNA polymerases without requiring activation by viral kinases. This makes it effective against strains resistant to other antivirals like ganciclovir and acyclovir . Additionally, this compound does not require phosphorylation for activation, unlike ganciclovir and acyclovir, which need to be phosphorylated by viral thymidine kinase to become active.
Properties
CAS No. |
4428-95-9 |
---|---|
Molecular Formula |
CH3O5P |
Molecular Weight |
126.01 g/mol |
IUPAC Name |
phosphonoformic acid |
InChI |
InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6) |
InChI Key |
ZJAOAACCNHFJAH-UHFFFAOYSA-N |
SMILES |
C(=O)(O)P(=O)(O)O |
Canonical SMILES |
C(=O)(O)P(=O)(O)O |
melting_point |
88.06 °C |
physical_description |
Solid |
Related CAS |
63585-09-1 (tri-hydrochloride salt) |
solubility |
Complete 1.68e+01 g/L |
Synonyms |
Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.